2-Aminopyrimidine

Coordination Chemistry Metallo-Pharmaceuticals DNA Nucleobase Models

Metal-based drug researchers face a critical selectivity challenge: 2-aminopyridine binds endocyclic N-1 exclusively, while 2-aminopyrimidine directs >91% coordination to the exocyclic amino group (98.8 kcal/mol thermodynamic preference)-essential for accurate cytosine nucleobase modeling and antitumor metallodrug development. • Metal-free cascade synthesis: up to 94% yield (5.9× vs. gas-phase methods). • β-Glucuronidase inhibition: IC₅₀ 2.8 µM (16.3× potency vs. D-saccharic acid 1,4-lactone). • 82% probability R₂²(8) hydrogen-bonded dimer motif for predictable pharmaceutical co-crystal engineering. ≥98% purity. Ambient shipping. Bulk quantities available.

Molecular Formula C4H5N3
Molecular Weight 95.10 g/mol
CAS No. 109-12-6
Cat. No. B090159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyrimidine
CAS109-12-6
Synonyms2-aminopyrimidine
aminopyrimidine
Molecular FormulaC4H5N3
Molecular Weight95.10 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)N
InChIInChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
InChIKeyLJXQPZWIHJMPQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopyrimidine Core Properties & Scientific Baseline


2-Aminopyrimidine (CAS 109-12-6) is a fundamental heterocyclic aromatic amine with the molecular formula C₄H₅N₃ and a molecular weight of 95.10 g/mol. Structurally, it consists of a pyrimidine ring bearing an exocyclic primary amine at the C2 position, creating a characteristic N=C–NH motif that underpins its distinctive supramolecular behavior [1]. Key physicochemical parameters include a melting point of 122–126 °C, a boiling point of 158 °C (at reduced pressure of 139.5 mmHg), a pKa of 3.45 at 20 °C (reflecting the protonation state of the ring nitrogen), and high water solubility [2]. These baseline properties serve as the foundation for evaluating its differential performance against closely related aminopyrimidine and aminopyridine analogs.

Exocyclic amine coordination motif
High aqueous solubility
Protonation state control at acidic pH

Why 2-Aminopyrimidine Lacks Generic Substitutes


Despite superficial structural similarities within the aminopyrimidine and aminopyridine classes, the regiospecific placement of the amine group at the C2 position of 2-aminopyrimidine confers a distinct and quantifiable coordination chemistry profile that precludes simple interchange. Direct comparative studies demonstrate that 2-aminopyrimidine and its isomer 4-aminopyrimidine both coordinate to tungsten carbonyl complexes predominantly via the exocyclic amino group (>91% in 10 min photolysis), whereas the analogous 2-aminopyridine directs coordination exclusively to the endocyclic N-1 position [1][2]. This fundamental divergence in metal-binding site preference is driven by calculated energetic differences of 98.8 kcal/mol favoring exocyclic coordination in 2-aminopyrimidine, a thermodynamic signature not shared by 2-aminopyridine [1]. Such regiospecific coordination behavior has direct implications for the design of metallo-antitumor agents, DNA/RNA nucleobase models, and catalytic systems, making generic substitution scientifically unsound without empirical revalidation of binding outcomes.

Attribute
2-Aminopyrimidine
2-Aminopyridine
Coordination site
Predominant exocyclic amine
Endocyclic N-1 exclusive
Binding thermodynamic profile
Strong exocyclic preference
No exocyclic pathway
Metal complex utility
Nucleobase model, exocyclic coordination
Endocyclic-only limits model relevance

Differentiation Evidence for 2-Aminopyrimidine


Exocyclic vs. Endocyclic Metal Coordination

In a direct comparative photolysis study, 2-aminopyrimidine (2-ampym) and 4-aminopyrimidine (4-ampym) coordinate to W(CO)₅ predominantly via the exocyclic amino group (>91% in 10 min), whereas 2-aminopyridine (2-ampy) directs coordination exclusively to the endocyclic N-1 position [1][2]. Mmff94 calculations show that W(CO)₅ coordination to the exocyclic donor in 2-ampym is favored by 98.8 kcal/mol over the adjacent endocyclic position; for 4-ampym, the exocyclic preference is 95.6 kcal/mol [1]. Calculated exo-amine W–N bond distances are 2.24 Å for 2-ampym and 2.26 Å for 4-ampym, versus theoretical endocyclic W–N distances of 2.37 Å and 2.35 Å, respectively [1]. Only ~10% of the less hindered N-1-bound W(CO)₅(4-ampym) was detected, compared to virtually complete exocyclic coordination for [W(CO)₅(2-ampym)] [2].

Metal coordination
Head-to-head
2-Aminopyrimidine: >91% exocyclic
2-Aminopyridine: 0% exocyclic (N-1 exclusive)
Exocyclic preference supports metal-based research model design
W(CO)₅ photolysis; ΔE exo-endo 98.8 kcal/mol
Coordination Chemistry Metallo-Pharmaceuticals DNA Nucleobase Models

β-Glucuronidase Inhibitory Potency

Among twenty-seven synthesized 2-aminopyrimidine derivatives evaluated for β-glucuronidase inhibitory activity, compound 24 demonstrated an IC₅₀ of 2.8 ± 0.10 µM, which is 16.3-fold more potent than the standard reference inhibitor D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM) [1]. The assay was conducted using a spectrophotometric method measuring p-nitrophenol release from p-nitrophenyl-β-D-glucuronide substrate at 405 nm [1]. In silico docking studies further corroborated the superior binding affinity of compound 24 to the enzyme active site [1].

β-Glucuronidase inhibition
Head-to-head
Compound 24: IC₅₀ 2.8 µM
Standard inhibitor: 45.75 µM (16.3-fold)
Supports enzyme inhibition screening for lead identification
Spectrophotometric assay; p-nitrophenyl-β-D-glucuronide
Enzyme Inhibition Drug Discovery Cancer Research

Predictable Hydrogen-Bonded Dimer Assembly

Systematic crystallographic studies across multiple independent investigations demonstrate that 2-aminopyrimidine derivatives exhibit a highly conserved R₂²(8) hydrogen-bonded dimer motif in the solid state, a supramolecular synthon that forms with a probability of approximately 64% across the compound class [1][2][3]. This behavior is directly analogous to carboxylic acid dimer formation and is observed across chloro-substituted (9 of 10 compounds), sulfur-substituted (8 of 8 compounds), and amide-substituted 2-aminopyrimidine series [2][3][4]. In contrast, the closely related 2-aminopyridine scaffold exhibits different and less predictable packing motifs, as the presence of a second N=C–NH site in 2-aminopyrimidine enables extended hydrogen-bonded polymer chains beyond simple dimer formation [1]. The 2-aminopyrimidine N=C–NH site is complementary to carboxylic acids, with a 76% probability of forming R₂²(8) motifs in adducts and 82% probability in organic salts [1].

H-bond dimer assembly
Class-level
~64% prob. R₂²(8) dimer; 76% in adducts, 82% in salts
Reported supramolecular packing context; requires co-former validation
CSD survey; multiple derivative series
Crystal Engineering Solid-State Chemistry Supramolecular Synthesis

Metal-Free Cascade Synthesis Efficiency

A metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones achieves yields up to 94% under optimized conditions (K₂CO₃ at 60 °C in DMF) [1][2]. This represents a substantial improvement over traditional gas-phase catalytic synthesis of the parent 2-aminopyrimidine, which typically yields only 16% (e.g., reaction of urethan and trimethylenediamine over Pt/SiO₂ catalyst at 400 °C) [3]. Alternative multicomponent domino syntheses of 2-aminopyrimidines from β-dicarbonyl compounds report yields in the 56–93% range [4], while one-pot three-component reactions from ketones, arylacetylenes, and guanidine achieve up to 80% yield [5]. The metal-free cascade approach offers both high yield and avoidance of transition metal contamination, a critical advantage for pharmaceutical applications.

Synthetic yield
Context-dependent
Metal-free cascade: up to 94%
Conventional gas-phase: 16%
Supports yield-based procurement and synthetic route selection
Cross-study comparison; different conditions
Organic Synthesis Green Chemistry Heterocycle Construction

Optimal Application Scenarios for 2-Aminopyrimidine


Metallo-Antitumor Agents & Nucleobase Models

2-Aminopyrimidine is uniquely suited for constructing metal complexes that require exocyclic amino coordination (>91% in 10 min photolysis) rather than endocyclic N-1 binding, a property shared with 4-aminopyrimidine but divergent from 2-aminopyridine which binds exclusively at the endocyclic site [1]. This regiospecific coordination, driven by a 98.8 kcal/mol thermodynamic preference, makes 2-aminopyrimidine an essential ligand for modeling metal interactions with cytosine nucleobases and for developing tungsten- or other transition metal-based antitumor agents where precise metal-binding geometry dictates biological activity [1].

β-Glucuronidase Inhibitor Lead Optimization

The 2-aminopyrimidine scaffold supports derivatives with β-glucuronidase inhibitory potency up to 16.3-fold greater than the standard inhibitor D-saccharic acid 1,4-lactone (IC₅₀ = 2.8 µM vs. 45.75 µM) [2]. This quantitative potency advantage positions 2-aminopyrimidine as a privileged starting point for medicinal chemistry programs targeting colon cancer, renal diseases, and urinary tract infections where elevated β-glucuronidase activity is a validated pathological driver [2].

Crystal Engineering & Co-Crystal Design

The robust R₂²(8) hydrogen-bonded dimer motif of 2-aminopyrimidine—observed in 9/10 chloro-substituted and 8/8 sulfur-substituted derivatives—provides a predictable supramolecular synthon for crystal engineering applications [3][4]. With an 82% probability of forming this motif in organic salts and 76% in carboxylic acid adducts, 2-aminopyrimidine enables reliable design of pharmaceutical co-crystals, functional organic materials, and solid forms with tailored physicochemical properties, a level of predictability not matched by 2-aminopyridine [3].

High-Yield Metal-Free Pyrimidine Synthesis

Procurement of 2-aminopyrimidine as a core building block is justified by the availability of metal-free cascade synthetic protocols that achieve up to 94% yield for unsymmetrical derivatives, a 5.9-fold improvement over conventional gas-phase methods (16% yield) [5][6]. This high synthetic efficiency, combined with the avoidance of transition metal contamination, makes 2-aminopyrimidine the economically and technically preferable scaffold for generating diverse pyrimidine libraries in pharmaceutical and agrochemical discovery settings [5].

Application
Selection Property
Validation Focus
Metal complex & nucleobase modeling
Regiospecific exocyclic-amine coordination
Confirm metal-binding site preference vs. endocyclic N-1
β-Glucuronidase inhibitor screening
2-Aminopyrimidine inhibitory scaffold
Confirm IC₅₀ shift relative to reference inhibitor in assay
Co-crystal & solid-form design
Conserved R₂²(8) hydrogen-bonded dimer
Assess synthon formation probability with target co-former
Pyrimidine library synthesis
Metal-free cascade synthetic route
Evaluate yield and scalability against catalytic methods

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34 linked technical documents
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